5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core modified with a [1,3]dioxolo ring system and substituted with a 3-fluorobenzyl group at position 5 and a phenyl group at position 2. Pyrazoloquinoline derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and receptor ligand binding properties . The incorporation of fluorine and aromatic substituents enhances metabolic stability and binding affinity, making this compound a focus of medicinal chemistry research .
Properties
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-4-5-15(9-17)12-28-13-19-23(16-6-2-1-3-7-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWMMXHQEJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
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Formation of the Pyrazoloquinoline Core
Starting Materials: Anthranilic acid derivatives and hydrazine derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound, potentially altering the functional groups on the benzyl or phenyl rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the compound, possibly affecting the quinoline or pyrazole rings.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can be carried out under a range of conditions, often using catalysts or bases to facilitate the reaction.
Products: Substituted derivatives with different functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties, such as fluorescence.
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Biology
- Investigated for its potential as a fluorescent probe in biological imaging.
- Explored for its interactions with various biological macromolecules.
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Medicine
- Potential therapeutic applications due to its biological activity.
- Studied for its effects on specific molecular targets, such as enzymes or receptors.
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Industry
- Possible use in the development of new materials with unique properties.
- Application in the synthesis of dyes or pigments.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Key Research Findings
Substituent Effects on Bioactivity: Fluorinated benzyl groups (e.g., 3- or 4-fluorobenzyl) improve blood-brain barrier penetration and receptor affinity compared to non-halogenated analogs . The [1,3]dioxolo ring in the target compound confers greater metabolic stability than [1,4]dioxino rings due to reduced oxidative susceptibility .
Ring System Modifications: Compounds with a pyrazolo[4,3-c]quinoline core exhibit higher affinity for benzodiazepine receptors than pyrazolo[3,4-b]quinoline isomers . The addition of a [1,3]dioxolo ring (as in the target compound) enhances selectivity for COX-2 inhibition over COX-1, reducing gastrointestinal toxicity risks .
Anti-Angiogenic and Anticancer Potential: Pyrazolo[4,3-c]quinoline derivatives with fused heterocycles (e.g., dioxolo/dioxino) demonstrate potent anti-angiogenic activity in CAM assays, suppressing endothelial cell proliferation at IC₅₀ values of 2–5 μM . The target compound’s phenyl and fluorobenzyl groups synergistically inhibit tumor growth in MCF-7 and HeLa cell lines, with ~70% inhibition at 10 μM concentration .
Biological Activity
The compound 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the current understanding of its biological activity, including anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazoloquinoline core with a fluorobenzyl substituent and a dioxole moiety. The presence of the fluorine atom is notable as it can influence the compound's biological activity through electronic effects.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-f]quinoline exhibit significant anticancer properties. A study focused on various derivatives demonstrated that certain compounds showed cytotoxic effects against several cancer cell lines, including ACHN (renal), HCT-15 (colon), and MDA-MB-231 (breast) cells. Notably, compounds with similar structural motifs to 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline displayed GI50 values below 8 µM in multiple cell lines, indicating potent growth inhibition .
Table 1: Cytotoxicity Data of Pyrazolo[4,3-f]quinoline Derivatives
| Compound ID | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1M | ACHN | < 8 | Topoisomerase IIα inhibition |
| 2E | HCT-15 | < 7 | Topoisomerase IIα inhibition |
| 2P | MDA-MB-231 | < 6 | DNA intercalation |
The mechanism by which 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exerts its anticancer effects is primarily through the inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and transcription; thus, their inhibition leads to disrupted cell division and apoptosis in cancer cells. In vitro studies have shown that certain derivatives can inhibit topoisomerase IIα activity effectively .
Case Studies
In one notable case study involving a derivative structurally related to 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline , researchers found that treatment resulted in significant apoptosis in cancer cells as evidenced by flow cytometry analysis. The study highlighted that these compounds could induce cell cycle arrest at the G2/M phase, further supporting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for high purity?
- Methodology : The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for carbon-carbon bond formation and cyclization steps to construct the fused pyrazoloquinoline core. Key considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve complete conversion .
- Purification : Column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of pyrazolo[4,3-c]quinoline derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns substituent positions and confirms aromaticity of the fused rings. For example, the 3-fluorobenzyl group shows distinct splitting patterns in the aromatic region .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused dioxolo-pyrazoloquinoline system .
Advanced Research Questions
Q. How do substituent variations at the 3- and 5-positions influence the biological activity of pyrazolo[4,3-c]quinoline derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or JAK2) across derivatives with varying substituents .
Q. What strategies can mitigate conflicting data in structure-activity relationship (SAR) studies of fluorinated pyrazoloquinolines?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) to reduce variability .
- Dose-response curves : Confirm activity across multiple concentrations to distinguish true efficacy from assay noise .
- Computational validation : Molecular docking identifies binding pose discrepancies between in vitro and in vivo models .
Q. How can computational methods aid in predicting the binding affinity of this compound with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Simulates interactions with targets like γ-secretase, focusing on fluorine’s electronegativity and hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What are the challenges in scaling up the synthesis of multi-substituted pyrazoloquinolines while maintaining stereochemical integrity?
- Methodology :
- Intermediate stability : Protect reactive intermediates (e.g., hydrazones) with tert-butoxycarbonyl (Boc) groups during scale-up .
- Flow chemistry : Enhances reproducibility in cyclization steps by controlling residence time and temperature .
Experimental Design & Data Analysis
Q. What are the key considerations for designing in vitro assays to evaluate the anti-inflammatory potential of this compound?
- Methodology :
- Cell models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression .
- Controls : Include dexamethasone (positive control) and vehicle (DMSO) controls .
- Dose range : Test 0.1–100 µM to determine IC₅₀ and assess cytotoxicity via MTT assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
